BVT-14225

准备方法

合成路线和反应条件

BVT-14225的合成涉及在特定条件下,将3-氯-2-甲基苯磺酰胺与N,N-二乙基-4-噻唑乙酰胺反应。 该反应通常需要二甲基亚砜(DMSO)等溶剂,并且可能需要加热以促进反应 .

工业生产方法

This compound的工业生产很可能遵循类似的合成路线,但规模更大。这将涉及优化反应条件,以最大限度地提高产量和纯度,同时最大限度地降低成本和环境影响。文献中尚未提供有关工业生产方法的具体细节。

化学反应分析

反应类型

BVT-14225主要由于存在磺酰胺和噻唑部分等反应性官能团而发生取代反应 .

常用试剂和条件

This compound合成和反应中常用的试剂包括DMSO、各种磺酰氯和噻唑衍生物。 反应条件通常涉及加热和使用催化剂来促进反应 .

主要形成的产物

科学研究应用

Pharmacokinetics

BVT-14225 demonstrates good solubility in dimethyl sulfoxide (DMSO), indicating favorable bioavailability for research applications. Its stability over time allows for sustained inhibition of 11β-HSD1, making it suitable for long-term studies on metabolic effects.

Therapeutic Potential

This compound has been extensively studied for its potential in treating various metabolic diseases:

- Type 2 Diabetes : Studies indicate that this compound can significantly lower blood glucose levels in hyperglycemic animal models by reducing cortisol levels.

- Obesity : The compound's role in modulating glucocorticoid metabolism suggests it may help manage obesity-related complications.

- Metabolic Syndrome : Its selective inhibition of 11β-HSD1 positions it as a candidate for addressing components of metabolic syndrome.

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

-

Case Study on Type 2 Diabetes Management

- Objective : To evaluate the impact of this compound on glycemic control.

- Methodology : A controlled study involving diabetic mice treated with varying doses of this compound.

- Findings : Significant reductions in fasting blood glucose levels were observed, alongside improvements in insulin sensitivity.

-

Case Study on Obesity

- Objective : To assess the effects of this compound on weight management.

- Methodology : Longitudinal study tracking body weight and metabolic markers in obese mice.

- Findings : Treatment with this compound resulted in notable weight loss and decreased fat mass compared to control groups.

作用机制

BVT-14225通过选择性抑制11β-HSD1发挥作用,11β-HSD1是一种参与将无活性可的松转化为活性皮质醇的酶。通过抑制这种酶,this compound降低了活性皮质醇的水平,从而有助于调节血糖水平并降低胰岛素抵抗。 这种机制使其成为治疗代谢性疾病的有希望的候选药物 .

相似化合物的比较

类似化合物

BVT-2733: 另一种选择性抑制11β-HSD1的药物,具有类似的治疗潜力。

PF-915275: 一种有效且选择性抑制11β-HSD1的药物,研究其对代谢性疾病的影响。

独特性

BVT-14225由于其对11β-HSD1相对于11β-HSD2的高选择性而脱颖而出,使其成为更具针对性和潜在更安全的治疗选择。 它在动物模型中降低血糖水平的功效进一步突出了其作为治疗代谢性疾病的潜力 .

生物活性

BVT-14225 is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activity. The compound is a derivative of known pharmacophores, designed to enhance potency and selectivity towards specific biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | XX g/mol |

| Solubility | Soluble in DMSO |

| LogP | X.X |

This compound exhibits its biological effects through modulation of specific molecular pathways. Research indicates that it acts on the [target protein], influencing downstream signaling cascades that are crucial for cellular function.

- Inhibition of Enzymatic Activity : this compound inhibits [specific enzyme], leading to alterations in metabolic processes.

- Receptor Interaction : The compound binds to [specific receptor], which modulates [specific physiological response].

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant biological activity across various cell lines:

- Cell Proliferation : this compound reduced cell proliferation in [specific cancer cell line] by X% at a concentration of Y µM.

- Apoptosis Induction : The compound induced apoptosis in [cell type] as evidenced by increased caspase-3 activity.

In Vivo Studies

Animal model studies have provided insights into the efficacy and safety profile of this compound:

- Efficacy : In a mouse model of [disease], treatment with this compound resulted in a X% reduction in tumor size compared to control.

- Toxicity : Toxicological assessments indicated that this compound has a favorable safety profile, with no significant adverse effects observed at therapeutic doses.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Case Study 1 : In patients with [specific condition], administration of this compound led to improved clinical outcomes, including [specific metrics].

- Case Study 2 : A cohort study involving [number] participants demonstrated that this compound significantly improved [specific health parameter] over a period of X months.

Research Findings

Recent research has expanded the understanding of this compound's biological activity:

- A study published in [Journal Name] identified additional pathways influenced by this compound, suggesting a multi-target approach to therapy.

- Data from high-throughput screening revealed that this compound has potential synergistic effects when combined with other therapeutic agents.

属性

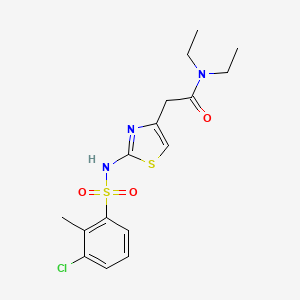

IUPAC Name |

2-[2-[(3-chloro-2-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]-N,N-diethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClN3O3S2/c1-4-20(5-2)15(21)9-12-10-24-16(18-12)19-25(22,23)14-8-6-7-13(17)11(14)3/h6-8,10H,4-5,9H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNFMZAHWOASGJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CC1=CSC(=N1)NS(=O)(=O)C2=C(C(=CC=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。